molecular formula C15H12N2O3S B498541 3-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

3-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

Katalognummer: B498541
Molekulargewicht: 300.3g/mol
InChI-Schlüssel: CGMRUPMJEZMTDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a complex organic compound that features a naphthalene ring, an oxadiazole ring, and a propanoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate naphthyl halides and palladium catalysts.

    Formation of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the naphthalene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound features a similar naphthalene ring and propanoic acid group but lacks the oxadiazole ring.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a naphthalene ring and a triazole ring, making it structurally similar but with different functional groups.

Uniqueness

3-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is unique due to the presence of the oxadiazole ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H12N2O3S

Molekulargewicht

300.3g/mol

IUPAC-Name

3-[(5-naphthalen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C15H12N2O3S/c18-13(19)7-8-21-15-17-16-14(20-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,18,19)

InChI-Schlüssel

CGMRUPMJEZMTDV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)SCCC(=O)O

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)SCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.